molecular formula C18H20N2O B11799965 (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B11799965
M. Wt: 280.4 g/mol
InChI Key: GIAUYXUSPPBABA-UHFFFAOYSA-N
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Description

(2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a chemical compound with the molecular formula C18H20N2O. This compound features a piperidine ring, a pyridine ring, and a phenyl group, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.

    Introduction of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting neurological pathways.

Medicine

    Therapeutics: It may be explored for its therapeutic potential in treating neurological disorders.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

The unique combination of the piperidine, pyridine, and phenyl groups in (2-(2-Methylpyridin-3-yl)piperidin-1-yl)(phenyl)methanone provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

[2-(2-methylpyridin-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H20N2O/c1-14-16(10-7-12-19-14)17-11-5-6-13-20(17)18(21)15-8-3-2-4-9-15/h2-4,7-10,12,17H,5-6,11,13H2,1H3

InChI Key

GIAUYXUSPPBABA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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